molecular formula C9H9ClN4OS B3083583 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol CAS No. 1142201-11-3

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol

Cat. No. B3083583
CAS RN: 1142201-11-3
M. Wt: 256.71 g/mol
InChI Key: SLHIFVOGRQHLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol (4-AMT) is an organic compound that has been studied for its potential applications in scientific research. 4-AMT has a wide range of uses in the laboratory, including as a reagent for synthesizing other chemicals, as a photodynamic therapy drug, and as a fluorescent dye.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The chemical has been utilized in the synthesis of various antimicrobial agents. For instance, Bektaş et al. (2007) described its use in creating new 1,2,4-triazole derivatives showing good to moderate antimicrobial activities (Bektaş et al., 2007).
  • Similarly, Vahedi et al. (2010) and Sah et al. (2014) incorporated this compound in synthesizing derivatives with potential antimicrobial properties (Vahedi et al., 2010); (Sah et al., 2014).

Anticancer Research

  • Its application extends to anticancer research, as demonstrated in the work of Saad et al. (2011), where derivatives of this compound showed significant anticancer activities in vitro (Saad et al., 2011).

Chemical Structure Analysis

  • Hwang et al. (2006) utilized this chemical in synthesizing and analyzing the molecular structure of specific triazinone compounds, which is crucial in understanding their chemical behavior and potential applications (Hwang et al., 2006).

Antiinflammatory Activities

  • Research by Shinde et al. (2019) highlights the use of triazine derivatives, including this compound, in producing anti-inflammatory agents. Their study involved molecular docking and pharmacophore modeling to assess the efficacy of these derivatives (Shinde et al., 2019).

Novel Synthesis Methods

  • The compound has been used in developing novel synthesis methods for various heterocyclic systems, as explored in studies by Mehrotra et al. (2002) and Shaaban et al. (2012) (Mehrotra et al., 2002); (Shaaban et al., 2012).

properties

IUPAC Name

4-amino-2-(3-chloro-4-hydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-5-3-4(1-2-6(5)15)7-12-8(11)14-9(16)13-7/h1-3,7,15H,(H4,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIFVOGRQHLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 2
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 3
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 4
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 5
Reactant of Route 5
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol
Reactant of Route 6
Reactant of Route 6
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol

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